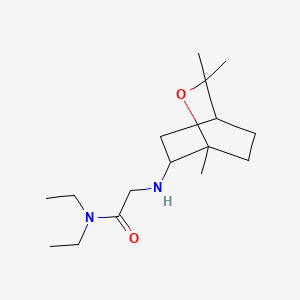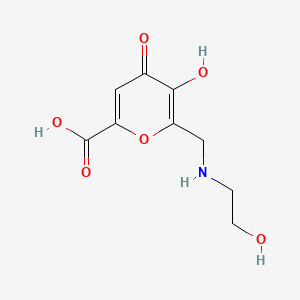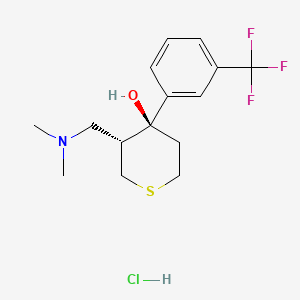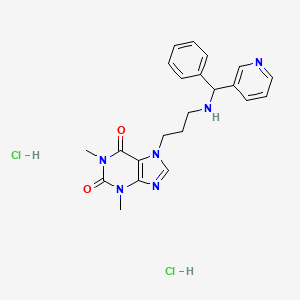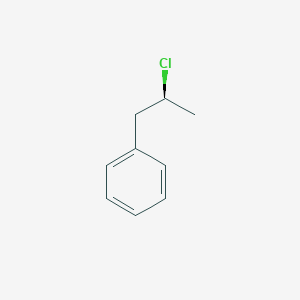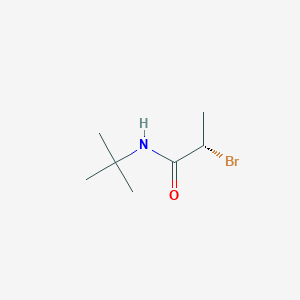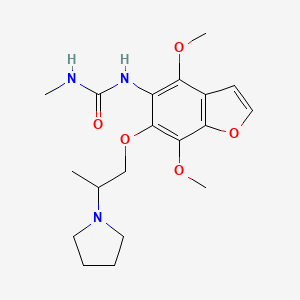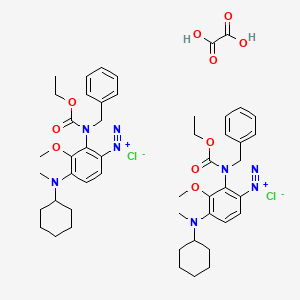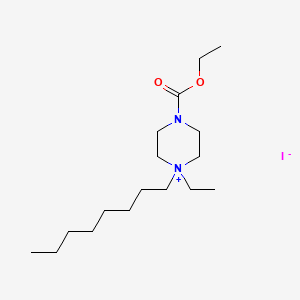
4-Carboxy-1-ethyl-1-octylpiperazinium iodide ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carboxy-1-ethyl-1-octylpiperazinium iodide ethyl ester is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry and industrial processes. This compound, in particular, is characterized by its unique structure, which includes a piperazine ring substituted with carboxyl, ethyl, and octyl groups, and an iodide ion paired with an ethyl ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-1-ethyl-1-octylpiperazinium iodide ethyl ester typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the cyclization of ethylenediamine with diethyl carbonate under basic conditions. The resulting piperazine is then alkylated with octyl bromide to introduce the octyl group.
The carboxylation of the piperazine ring is achieved by reacting the alkylated piperazine with carbon dioxide in the presence of a strong base such as sodium hydroxide. The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst, followed by the addition of iodine to form the iodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for maintaining product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Carboxy-1-ethyl-1-octylpiperazinium iodide ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or alkoxides replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
4-Carboxy-1-ethyl-1-octylpiperazinium iodide ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 4-Carboxy-1-ethyl-1-octylpiperazinium iodide ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-4-methoxycarbonylpyridinium iodide: Similar in structure but with a pyridinium ring instead of a piperazine ring.
Piperidine derivatives: Share the piperazine ring structure but differ in the substituents attached to the ring.
Uniqueness
4-Carboxy-1-ethyl-1-octylpiperazinium iodide ethyl ester is unique due to its specific combination of functional groups and its iodide salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
110029-79-3 |
|---|---|
Formule moléculaire |
C17H35IN2O2 |
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
ethyl 4-ethyl-4-octylpiperazin-4-ium-1-carboxylate;iodide |
InChI |
InChI=1S/C17H35N2O2.HI/c1-4-7-8-9-10-11-14-19(5-2)15-12-18(13-16-19)17(20)21-6-3;/h4-16H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
VYXUPCYIFUCURS-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+]1(CCN(CC1)C(=O)OCC)CC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


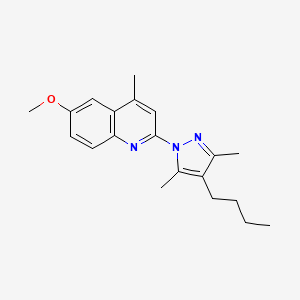
![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid](/img/structure/B12719488.png)

